N'-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide
Description
N’-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound with the following properties:
Molecular Formula: CHIN
CAS Number: 1053661-20-3
Molecular Weight: 313.184 g/mol
This compound belongs to the class of Schiff bases , which are organic compounds containing a functional group with the general structure R-N=CR’ (where R and R’ represent various substituents). Schiff bases often exhibit interesting properties due to their conjugated double bonds and resonance structures.
Properties
Molecular Formula |
C17H27IN2O2S |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(E)-(2-iodophenyl)methylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C17H27IN2O2S/c1-2-3-4-5-6-7-8-11-14-23(21,22)20-19-15-16-12-9-10-13-17(16)18/h9-10,12-13,15,20H,2-8,11,14H2,1H3/b19-15+ |
InChI Key |
YNSPNVCNWBNSJA-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=CC=C1I |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC=CC=C1I |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions: The compound may undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Redox Reactions: Oxidation or reduction reactions could modify the functional groups.
Hydrolysis: Hydrolysis of the sulfonohydrazide group may occur under specific conditions.
Iodine Sources: Used for iodination reactions.
Hydrazine Derivatives: Involved in the formation of the sulfonohydrazide moiety.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products:: The primary product of reactions involving N’-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide would be its derivatives, such as iodinated or reduced forms.
Scientific Research Applications
Chemistry: As a building block for designing new ligands or catalysts.
Biology: Investigating its interactions with biomolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Developing functional materials or sensors.
Mechanism of Action
The exact mechanism by which N’-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide exerts its effects remains an open question. Researchers would need to investigate its interactions with specific targets (enzymes, receptors) and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:
- Other related compounds: N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide .
N’-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide: A structurally similar compound with a methoxyphenyl substituent.
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